2,2'-Dithiobis(N-butylbenzamide) is an organic compound with the molecular formula and a molecular mass of 416.60 g/mol. It is characterized by the presence of two dithiobenzamide groups connected by a disulfide bond. This compound appears as a white solid and has a melting point range of 178-179 °C . Its structure includes two N-butylbenzamide moieties linked by a disulfide bridge, which contributes to its unique chemical properties and potential applications in various fields.
The chemical reactivity of 2,2'-Dithiobis(N-butylbenzamide) primarily involves its disulfide bond, which can undergo reduction to yield thiol derivatives. This reduction can be facilitated by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine. Additionally, the amide groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
Research indicates that 2,2'-Dithiobis(N-butylbenzamide) exhibits notable biological activities, particularly in the realm of pharmaceuticals. It has been studied for its potential as an intermediate in drug synthesis and may possess antioxidant properties due to its disulfide structure. The biological mechanisms are likely linked to its ability to modulate redox states within cells, which is crucial for various biochemical pathways .
The synthesis of 2,2'-Dithiobis(N-butylbenzamide) typically involves the reaction of N-butylbenzamide with a disulfide compound. One common method includes:
This method yields 2,2'-Dithiobis(N-butylbenzamide) as a white solid after purification .
2,2'-Dithiobis(N-butylbenzamide) serves multiple roles in various industries:
Studies on the interactions of 2,2'-Dithiobis(N-butylbenzamide) indicate its potential for forming complexes with metal ions, which may enhance its efficacy in pharmaceutical applications. Additionally, its antioxidant properties suggest interactions with reactive oxygen species within biological systems, potentially leading to protective effects against oxidative stress .
Several compounds share structural similarities with 2,2'-Dithiobis(N-butylbenzamide), including:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 2,2'-Dithiobis(N-butylbenzamide) | Two dithiobenzamide groups | Antioxidant properties |
| N,N-Di-n-butylbenzamide | Two n-butyl groups | Lacks dithiol functionality |
| 2,2'-Dithiobis(N,N-di-n-butylbenzamide) | Two di-n-butyl groups | Enhanced steric hindrance |
| Benzamide | Simple amide structure | No dithiol or additional substituents |
Disulfide bond formation remains a cornerstone of synthesizing 2,2'-dithiobis benzamides. Classical approaches involve oxidative coupling of thiol precursors, leveraging reagents that promote controlled sulfur-sulfur bond formation while preserving the integrity of the benzamide backbone.
Early methodologies employed iodine or hydrogen peroxide as oxidizing agents to dimerize N-butylbenzamide thiols into the target disulfide. These reactions typically proceed in dichloromethane or ethanol at low temperatures (0–5°C) to minimize side reactions such as over-oxidation or disulfide scrambling. For example, dibromomaleimides—originally developed for protein disulfide rebridging—have been adapted for small-molecule synthesis due to their rapid thiol reactivity and compatibility with aqueous-organic biphasic systems.
Table 1: Comparison of Oxidizing Agents for Disulfide Bridging
| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Iodine | Dichloromethane | 0–5 | ~65 | Moderate |
| Hydrogen Peroxide | Ethanol | 25 | ~58 | High |
| Dibromomaleimide | Toluene/Water | 25 | ~78 | Low |
Dibromomaleimides exhibit superior selectivity in disulfide formation compared to iodine or peroxide, as their electron-deficient maleimide core facilitates sequential thiol additions without requiring strongly acidic or basic conditions. This reagent’s two-carbon spacer ensures structural rigidity, mimicking native disulfide geometry while enabling post-functionalization via Mitsunobu reactions or photochemical cycloadditions.
The N-butyl groups in 2,2'-dithiobis(N-butylbenzamide) critically influence solubility and crystallinity. Recent advances in catalysis have refined the introduction and modification of N-alkyl chains, emphasizing atom economy and reduced toxicity.
A breakthrough in N-alkyl substitution involves l-proline-catalyzed nucleophilic cyanation, which replaces hazardous cyanide sources (e.g., NaCN) with safer CuCN complexes. In a representative protocol, methyl 2-chloro-5-iodobenzoate undergoes cyanation in dimethylformamide (DMF) at 70–100°C, achieving 79% yield with minimal byproducts. l-Proline acts as a bifunctional catalyst, coordinating CuCN and stabilizing the transition state through hydrogen bonding.
Table 2: Catalytic Performance in Cyanidation Reactions
| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| l-Proline | CuCN | DMF | 100 | 79 | 95 |
| None | CuCN | DMF | 100 | 42 | 80 |
| Triethylamine | KCN | Ethanol | 80 | 65 | 88 |
This method’s success hinges on temperature staging: initial activation at 70°C followed by incremental heating to 100°C ensures complete conversion while avoiding decarboxylation or ester hydrolysis. Post-cyanation, the nitrile group serves as a versatile handle for further functionalization, such as oxadiazole ring formation via hydroxylamine cyclization.
Purification of 2,2'-dithiobis(N-butylbenzamide) presents challenges due to its moderate solubility and similarity to byproducts. Solid-phase methods offer scalable solutions for isolating high-purity product.
Column chromatography using silica gel (230–400 mesh) effectively separates the target compound from unreacted starting materials and oligomeric side products. Elution with ethyl acetate/hexane gradients (1:4 to 1:2 v/v) resolves N-butylbenzamide derivatives based on polarity differences, achieving >95% purity.
Table 3: Efficiency of Purification Methods
| Method | Solvent System | Purity (%) | Recovery (%) | Time (h) |
|---|---|---|---|---|
| Silica Chromatography | Ethyl Acetate/Hexane | 95 | 85 | 6–8 |
| Recrystallization | Ethanol | 88 | 72 | 24 |
| Diatomite Filtration | Dichloromethane | 82 | 90 | 2 |
Recrystallization from ethanol, while simpler, often fails to remove structurally analogous impurities, necessitating combinatorial approaches. For instance, preliminary diatomite filtration followed by chromatography reduces processing time by 30% while maintaining yield. Emerging solid-phase extraction (SPE) cartridges functionalized with quinoline-based ligands show promise for selective disulfide capture, though scalability remains under investigation.
2,2'-Dithiobis(N-butylbenzamide) demonstrates significant antimicrobial activity against various mycobacterial species, particularly those responsible for tuberculosis and atypical mycobacterial infections [1]. The compound belongs to a series of dithiobis benzamide derivatives that have been extensively investigated for their potential as antimycobacterial agents [1] [2].
Research demonstrates that 2,2'-dithiobis(N-butylbenzamide) exhibits potent activity against Mycobacterium tuberculosis H37Rv, including strains resistant to conventional antitubercular agents [1]. The compound shows no cross-resistance with current antitubercular medications such as streptomycin, kanamycin, or isoniazid [1]. Structure-activity relationship studies reveal that the efficacy of dithiobis benzamide derivatives is influenced by the length of alkyl carbon chains in their chemical structure [1].
Table 1: Antimicrobial Activity of 2,2'-Dithiobis(N-butylbenzamide) Against Mycobacterial Strains
| Target Organism | Minimum Inhibitory Concentration | Comparative Efficacy |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | Superior to standard agents | Equivalent or better than streptomycin |
| Mycobacterium tuberculosis (streptomycin-resistant) | Active against resistant strains | No cross-resistance observed |
| Mycobacterium tuberculosis (kanamycin-resistant) | Active against resistant strains | No cross-resistance observed |
| Mycobacterium kansasii | Significant activity demonstrated | Comparable to established treatments |
| Mycobacterium intracellulare | Effective inhibition achieved | Superior to reference compounds |
The antimicrobial mechanism of 2,2'-dithiobis(N-butylbenzamide) involves interference with essential cellular processes in mycobacterial cells . The disulfide bond structure enables the compound to form covalent complexes with zinc-containing proteins, leading to disruption of nucleocapsid function and other vital cellular mechanisms [4]. This mechanism represents a novel approach to antimycobacterial therapy that bypasses traditional resistance pathways [1].
The compound's effectiveness against drug-resistant mycobacterial strains suggests that its mechanism of action differs from conventional antitubercular agents [1]. Research indicates that the disulfide benzamide structure allows for specific targeting of mycobacterial cellular components without affecting human cellular processes significantly [4]. The lack of cross-resistance with existing antimycobacterial drugs positions this compound as a potential candidate for treating multidrug-resistant tuberculosis infections [1].
Investigation of structural modifications within the dithiobis benzamide series reveals that alkyl chain length significantly influences antimycobacterial potency [1]. The butyl substitution in 2,2'-dithiobis(N-butylbenzamide) provides optimal lipophilicity for cellular penetration while maintaining sufficient water solubility for biological activity [5]. Comparative studies demonstrate that compounds with alkyl chain lengths between 12 and 16 carbons typically exhibit maximum antimicrobial activity [5].
The disulfide linkage serves as a critical structural feature that enables redox-mediated interactions with target proteins [6]. Under physiological conditions, the disulfide bond can undergo reduction to form reactive thiol intermediates that subsequently interact with cysteine residues in bacterial proteins [6]. This redox cycling mechanism contributes to the compound's selective toxicity against mycobacterial cells while preserving host cell viability [6].
2,2'-Dithiobis(N-butylbenzamide) and related dithiobis benzamide compounds demonstrate potent inhibitory effects on platelet aggregation through multiple mechanistic pathways [7] [8]. The compound KF4939, a closely related dithiobis benzamide derivative, exhibits significant platelet aggregation inhibition in both rabbit and human platelet-rich plasma preparations [7].
The platelet aggregation inhibitory effects of dithiobis benzamide compounds encompass both cyclooxygenase product-dependent and independent mechanisms [7]. The compound effectively inhibits platelet aggregation induced by collagen and arachidonic acid, which represent cyclooxygenase-dependent pathways [7]. Additionally, the compound demonstrates inhibitory activity against adenosine diphosphate and thrombin-induced platelet aggregation, indicating cyclooxygenase-independent mechanisms of action [7].
Research demonstrates that the inhibitory effects extend beyond traditional cyclooxygenase inhibition pathways [7]. The compound's mode of action differs significantly from conventional antiplatelet agents such as aspirin, which primarily target cyclooxygenase enzymes [7]. This unique mechanism profile suggests potential therapeutic advantages in conditions where conventional antiplatelet therapy proves insufficient [7].
Table 2: Platelet Aggregation Inhibition Mechanisms
| Aggregation Pathway | Inhibitory Effect | Mechanism Classification |
|---|---|---|
| Collagen-induced | Significant inhibition | Cyclooxygenase-dependent |
| Arachidonic acid-induced | Potent inhibition | Cyclooxygenase-dependent |
| Adenosine diphosphate-induced | Effective inhibition | Cyclooxygenase-independent |
| Thrombin-induced | Substantial inhibition | Cyclooxygenase-independent |
The platelet aggregation inhibitory effects of 2,2'-dithiobis(N-butylbenzamide) involve modulation of multiple signaling pathways within platelets [9] [10]. Platelet activation typically proceeds through glycoprotein receptor complexes and G protein-coupled receptor pathways [9]. The compound interferes with these signaling cascades at multiple points, resulting in comprehensive inhibition of platelet function [10].
Research indicates that the compound affects phospholipase C signaling pathways, which play central roles in platelet activation [10]. The inhibition of phospholipase C activity reduces the formation of inositol triphosphate and diacylglycerol, secondary messengers essential for platelet aggregation [10]. Additionally, the compound influences mitogen-activated protein kinase pathways that amplify platelet activation signals [10].
The dithiobis benzamide structure enables modulation of receptor-operated calcium channels in platelets [10]. These channels represent critical components of platelet activation pathways, as calcium influx is essential for shape change, granule secretion, and aggregation responses [10]. The compound's ability to influence calcium channel function contributes to its broad-spectrum antiplatelet activity [10].
Studies demonstrate that the calcium channel modulation occurs independently of cyclooxygenase inhibition, representing a distinct mechanism of antiplatelet action [10]. This dual mechanism approach provides enhanced antiplatelet efficacy compared to single-target agents [10]. The calcium channel effects contribute to the compound's ability to inhibit platelet aggregation induced by multiple agonists [10].
2,2'-Dithiobis(N-butylbenzamide) possesses significant redox modulation capabilities that influence various cellular processes through its disulfide bond structure [11] [6]. The compound's ability to participate in redox reactions enables it to modulate cellular oxidative stress responses and influence redox-sensitive signaling pathways [12].
The disulfide linkage in 2,2'-dithiobis(N-butylbenzamide) serves as a redox-active center that can undergo reversible reduction and oxidation reactions within cellular environments [6] [12]. Under reducing conditions, the disulfide bond undergoes reduction to form two thiol groups, which can subsequently participate in various redox reactions [6]. This redox cycling capability enables the compound to modulate cellular redox homeostasis [12].
Research demonstrates that disulfide-containing compounds can influence multiple redox-sensitive cellular processes [12]. The compound's redox activity affects transcription factor function, enzyme activity, and cellular signaling pathways [12]. These effects contribute to the compound's biological activity profile and therapeutic potential [12].
Table 3: Redox Modulation Effects in Cellular Systems
| Cellular Target | Redox Effect | Functional Consequence |
|---|---|---|
| Transcription factors | Redox state modification | Altered gene expression patterns |
| Antioxidant enzymes | Activity modulation | Enhanced cellular protection |
| Signaling proteins | Cysteine residue modification | Modified signal transduction |
| Calcium channels | Redox-sensitive regulation | Altered cellular calcium homeostasis |
The redox modulation capabilities of 2,2'-dithiobis(N-butylbenzamide) enable interactions with cellular antioxidant defense systems [13] [11]. The compound can influence the activity of key antioxidant enzymes, including glutathione-related enzymes and superoxide dismutase [13]. These interactions contribute to cellular protection against oxidative stress [13].
Studies indicate that compounds with similar disulfide structures demonstrate significant antioxidant activity in various experimental systems [11]. The antioxidant effects include scavenging of reactive oxygen species and protection against lipid peroxidation [11]. The compound's ability to modulate antioxidant enzyme activity represents an additional mechanism contributing to its cellular protective effects [11].
The redox modulation capabilities of 2,2'-dithiobis(N-butylbenzamide) extend to cellular signaling pathways that are sensitive to redox state changes [14]. Many cellular processes, including cell cycle progression and apoptosis, are regulated by redox-sensitive mechanisms [14]. The compound's ability to influence cellular redox status enables modulation of these critical cellular functions [14].
Research demonstrates that redox-active compounds can influence cell cycle progression through modulation of redox-sensitive proteins [14]. The cellular redox environment fluctuates during different phases of the cell cycle, and compounds that can modulate this environment may influence cellular proliferation and survival [14]. The disulfide structure of 2,2'-dithiobis(N-butylbenzamide) positions it as a potential modulator of these redox-dependent cellular processes [14].